cis-3-Benzyloxymethylcyclobutanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197167-53-6 | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Cis 3 Benzyloxymethylcyclobutanol and Analogous Cyclobutanol Frameworks
Stereoselective and Enantioselective Construction of Cyclobutanol (B46151) Rings
The precise control of stereochemistry is paramount in the synthesis of complex molecules. The construction of the cyclobutanol ring with defined stereocenters can be achieved through several sophisticated strategies, including cycloaddition reactions, ring contractions, and the use of chiral catalysts or auxiliaries.
Formal [2+2] cycloaddition reactions are a primary method for constructing four-membered rings. nih.gov These reactions involve the combination of two two-atom components to form the cyclobutane (B1203170) core. In the context of synthesizing cis-3-Benzyloxymethylcyclobutanol, a key strategy involves the photochemical cycloaddition of an alkene with a carbonyl compound. baranlab.org For instance, the reaction of an appropriate alkene with a ketone under photochemical conditions can proceed via a 1,4-diradical intermediate to form the cyclobutane ring. baranlab.org The stereochemistry of the resulting cyclobutanol is influenced by the geometry of the starting materials and the reaction conditions.
Another powerful approach is the use of ketenes or ketene (B1206846) iminium salts in [2+2] cycloadditions with alkenes. The high reactivity of ketenes allows these reactions to proceed under mild conditions, often with high stereoselectivity. The synthesis of functionalized cyclobutanones, which can be subsequently reduced to cyclobutanols, is a common application of this methodology. acs.org
Ring contraction reactions provide an alternative and often highly stereospecific route to cyclobutane derivatives from more readily available five- or six-membered ring precursors. nih.govchemistryviews.org These transformations can involve various mechanisms, including photochemical rearrangements and radical-mediated processes.
One notable example is the photo-induced radical-mediated ring contraction of five-membered ring alkenyl boronate complexes. nih.gov This process leads to the formation of cyclobutyl boronic esters, which are versatile intermediates that can be converted to other functional groups, including the hydroxyl group of a cyclobutanol. nih.gov Another strategy involves the Wolff rearrangement of α-diazoketones derived from cyclopentanones, which contracts the five-membered ring to a four-membered one. ntu.ac.ukrsc.org This method has been successfully applied in the synthesis of complex natural products containing cyclobutane moieties. rsc.org
The Favorskii rearrangement, while more commonly associated with the formation of cyclopropanes, can also be adapted for the synthesis of cyclobutanecarboxylic acid derivatives, which can then be converted to cyclobutanols. This involves the treatment of an α-haloketone with a base.
The use of chiral catalysts or auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically enriched compounds. nih.gov In the context of cyclobutanol synthesis, these methods allow for precise control over the stereochemistry of the newly formed chiral centers.
Chiral Lewis acids and Brønsted acids have been employed to catalyze enantioselective [2+2] cycloaddition reactions. acs.org For example, N-triflyl phosphoramide (B1221513) has been used as a chiral Brønsted acid to promote the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with high enantioselectivity. acs.org These cyclobutenes can then be further functionalized to access a variety of chiral cyclobutane derivatives. acs.org
The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is another effective strategy. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.
Transition metal catalysis has revolutionized organic synthesis, and the construction of cyclobutane rings is no exception. nih.gov Various transition metals, including rhodium, palladium, gold, and copper, have been shown to catalyze a range of cyclization and ring-forming reactions to produce cyclobutanes and their derivatives. rsc.orgnih.govresearchgate.netacs.org
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes provides an efficient route to chiral cyclobutanes. rsc.orgnih.gov The choice of chiral diene ligand is crucial for achieving high diastereo- and enantioselectivity in these reactions. rsc.org Gold(I) catalysts, in conjunction with chiral bifunctional phosphine (B1218219) ligands, have been utilized in the enantioselective ring expansion of allenyl cyclobutanols to form cyclobutanones with excellent yields and enantiomeric excesses. acs.orgnih.gov
Palladium-catalyzed reactions have also been developed for the synthesis of cyclobutane derivatives. For instance, a palladium/JohnPhos catalytic system can cleave two Csp³–Csp³ bonds of substituted cyclobutanols in a formal [2+2]-retrocyclization, highlighting the utility of the cyclobutanol moiety as a masked functional group. acs.org
| Catalyst System | Reaction Type | Substrate | Product | Key Features |
| Rhodium/Chiral Diene | Asymmetric 1,4-Addition | Cyclobutene (B1205218) | Chiral Cyclobutane | High diastereo- and enantioselectivity. rsc.org |
| Gold(I)/Chiral Phosphine | Enantioselective Ring Expansion | Allenyl Cyclobutanol | Chiral Cyclobutanone (B123998) | Excellent yields and enantiomeric excesses. acs.orgnih.gov |
| Palladium/JohnPhos | Formal [2+2]-Retrocyclization | Substituted Cyclobutanol | Styrene/Acetophenone Derivatives | Cleavage of two Csp³–Csp³ bonds. acs.org |
| Scandium(III) Triflate | [3+2] Cycloaddition | Bicyclo[1.1.0]butane | Bicyclo[2.1.1]hexene | Mild and scalable. researchgate.net |
Strategic Functional Group Interconversions and Protective Group Chemistry in this compound Synthesis
The synthesis of a specific target molecule like this compound often requires a series of functional group interconversions (FGIs) and the strategic use of protecting groups. fiveable.meimperial.ac.uk FGIs are essential for transforming one functional group into another, allowing for the stepwise construction of the desired molecular architecture. fiveable.me
For the synthesis of this compound, a key FGI is the reduction of a cyclobutanone precursor to the corresponding cyclobutanol. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. For instance, the use of a bulky reducing agent may favor attack from the less hindered face of the carbonyl, leading to a specific diastereomer.
Protecting group chemistry is crucial for masking reactive functional groups to prevent them from undergoing undesired reactions during a synthetic sequence. In the synthesis of this compound, the benzyl (B1604629) group serves as a protecting group for the primary alcohol. This group is stable under a variety of reaction conditions but can be readily removed at a later stage, typically through hydrogenolysis. The choice of protecting groups must be carefully considered to ensure they can be selectively introduced and removed without affecting other parts of the molecule.
Common functional group interconversions relevant to cyclobutanol synthesis include:
Oxidation of a primary alcohol to an aldehyde or carboxylic acid.
Reduction of a ketone or aldehyde to an alcohol. imperial.ac.uk
Conversion of an alcohol to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution. vanderbilt.edu
Esterification or etherification of an alcohol.
| Functional Group Transformation | Reagents and Conditions | Purpose in Synthesis |
| Ketone to Alcohol | NaBH₄, LiAlH₄ | Formation of the cyclobutanol moiety. vanderbilt.edu |
| Alcohol to Benzyl Ether | NaH, Benzyl Bromide | Protection of the primary alcohol. |
| Benzyl Ether to Alcohol | H₂, Pd/C | Deprotection of the primary alcohol. nih.gov |
| Alcohol to Tosylate | TsCl, Pyridine (B92270) | Activation for nucleophilic substitution. vanderbilt.edu |
Development and Optimization of High-Yielding Synthetic Pathways for this compound
The development of a high-yielding and efficient synthetic route is a primary goal in organic synthesis. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and selecting readily available and cost-effective starting materials.
A potential high-yielding pathway to this compound could begin with a [2+2] cycloaddition to form a cyclobutanone precursor. Subsequent stereoselective reduction of the ketone would yield the cis-cyclobutanol. The benzyloxymethyl side chain could be introduced either before or after the formation of the cyclobutane ring, depending on the compatibility of the functional groups with the reaction conditions.
Optimization of such a pathway would involve screening different catalysts, solvents, temperatures, and reaction times for each step to maximize the yield and stereoselectivity. For example, in a transition metal-catalyzed reaction, the choice of ligand can have a dramatic effect on the outcome. rsc.org Similarly, in a reduction step, the choice of reducing agent and the presence of additives can significantly influence the diastereomeric ratio of the product.
The scalability of the synthesis is also a critical consideration, particularly for applications in pharmaceutical development. chemimpex.com Reactions that are high-yielding on a small scale may not be practical for large-scale production. Therefore, developing robust and scalable procedures is essential.
Mechanistic Elucidation of Chemical Transformations and Reactivity Profiles of Cis 3 Benzyloxymethylcyclobutanol
Ring-Opening Reactions and Associated Mechanistic Insights
The relief of ring strain is a primary driving force for the reactivity of cyclobutanol (B46151) derivatives. This section explores various pathways through which the C-C bonds of the cyclobutane (B1203170) ring in cis-3-Benzyloxymethylcyclobutanol can be cleaved, leading to the formation of diverse and synthetically valuable products.
Transition Metal-Catalyzed C-C Bond Cleavage Processes
Transition metal catalysts have proven to be exceptionally effective in promoting the selective cleavage of C-C bonds in cyclobutanol systems. The coordination of the metal to the hydroxyl group initiates a cascade of events that can be finely tuned by the choice of metal, ligands, and reaction conditions.
Palladium catalysts, in the presence of specific ligands, can effect a formal [2+2]-retrocyclization of cyclobutanol derivatives, involving the cleavage of two Csp³-Csp³ bonds. researchgate.netnih.govnih.gov This transformation is particularly noteworthy as it involves the scission of both a strained and an unstrained C-C bond. researchgate.netnih.gov
The reaction is proposed to initiate with the coordination of the palladium catalyst to the hydroxyl group of the cyclobutanol. This is followed by a β-carbon elimination, a well-established pathway for the opening of strained rings, to form a palladacycloalkane intermediate. nih.gov In a key subsequent step, a second β-carbon elimination or a ketone-assisted retrocyclization mechanism is thought to occur, leading to the cleavage of a second, unstrained C-C bond. This process ultimately yields two carbonyl-containing fragments. nih.gov For a substrate like this compound, this would theoretically lead to the formation of 3-(benzyloxy)propanal (B121202) and a corresponding ketone or aldehyde fragment depending on the substitution at the 1-position of the cyclobutanol ring. The use of bulky biarylphosphine ligands, such as JohnPhos, has been shown to be crucial for promoting this twofold C-C cleavage. researchgate.netnih.gov
Table 1: Key Features of Palladium-Catalyzed Formal [2+2]-Retrocyclization of Substituted Cyclobutanols
| Feature | Description | Reference |
| Catalyst System | Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., JohnPhos) | researchgate.netnih.gov |
| Key Mechanistic Steps | 1. Coordination of Pd to the hydroxyl group. 2. First β-carbon elimination (cleavage of a strained C-C bond). 3. Second β-carbon elimination or ketone-assisted retrocyclization (cleavage of an unstrained C-C bond). 4. Protodepalladation to release the products and regenerate the catalyst. | nih.gov |
| Overall Transformation | Formal cleavage of two Csp³-Csp³ bonds of the cyclobutanol ring. | researchgate.netnih.gov |
| Significance | Allows for the use of cyclobutanols as masked acetyl groups. | researchgate.netnih.gov |
Iridium catalysts offer a distinct mechanistic pathway for the enantioselective cleavage of C-C bonds in prochiral cyclobutanols, including those with β-oxy-substituents like this compound. nih.govnih.gov This desymmetrization reaction provides access to chiral ketones with high enantioselectivity. nih.govnih.gov
Mechanistic studies, including deuteration experiments and DFT calculations, suggest a mechanism that differs significantly from related rhodium-catalyzed transformations. nih.gov The proposed catalytic cycle commences with the oxidative addition of the Ir(I) complex into the O-H bond of the cyclobutanol, forming an Ir(III)-hydride intermediate. nih.gov This is followed by a β-carbon elimination step, which constitutes the key C-C bond cleavage event and is typically the enantioselectivity-determining step. nih.gov Finally, reductive elimination from the resulting iridacyclic intermediate releases the chiral ketone product and regenerates the active Ir(I) catalyst. nih.gov The use of chiral ligands, such as DTBM-SegPhos, is essential for achieving high levels of enantiocontrol in this process. nih.govnih.gov
Table 2: Mechanistic and Synthetic Aspects of Iridium-Catalyzed Enantioselective Cleavage of β-Oxy-Substituted Cyclobutanols
| Aspect | Details | Reference |
| Catalyst System | Ir(I) complex with a chiral ligand (e.g., DTBM-SegPhos). | nih.govnih.gov |
| Key Mechanistic Steps | 1. Oxidative addition of Ir(I) to the O-H bond to form an Ir(III)-hydride. 2. β-Carbon elimination (enantioselectivity-determining C-C bond cleavage). 3. Reductive elimination to release the product and regenerate the catalyst. | nih.gov |
| Substrate Scope | Particularly suited for the enantioselective desymmetrization of β-oxy-substituted prochiral tertiary cyclobutanols. | nih.govnih.gov |
| Synthetic Utility | Provides access to β-chiral ketones with quaternary stereocenters in high enantiomeric excess. | nih.govnih.gov |
Rhodium catalysts are also highly effective in promoting the ring-opening and isomerization of cyclobutanols. researchgate.netnih.gov For substrates like this compound, rhodium(I) catalysts can facilitate a highly enantioselective transformation to yield chiral acyclic ketones. researchgate.netnih.gov
The mechanism of the rhodium-catalyzed reaction is believed to proceed through the formation of a rhodium alkoxide, followed by β-carbon elimination to generate a rhodacyclopentanone intermediate. researchgate.net Subsequent β-hydride elimination from this intermediate leads to the formation of an unsaturated ketone. In a key finding, mechanistic studies have revealed that the formation of a (Z)-unsaturated ketone intermediate is crucial for achieving high enantioselectivity. researchgate.net The final step involves an intramolecular hydrogen migration to afford the saturated chiral ketone. This process is both atom-economical and redox-neutral. researchgate.netnih.gov
Table 3: Mechanistic Details of Rhodium-Catalyzed Enantioselective Ring-Opening and Isomerization
| Feature | Description | Reference |
| Catalyst System | Rhodium(I) complex with a chiral ligand. | researchgate.netnih.gov |
| Key Mechanistic Steps | 1. Formation of a rhodium alkoxide. 2. β-Carbon elimination to form a rhodacyclopentanone. 3. β-Hydride elimination to form a (Z)-unsaturated ketone intermediate. 4. Intramolecular hydrogen migration. | researchgate.net |
| Substrate Suitability | Excellent enantioselectivities and yields are achieved with cyclobutanols bearing alkoxy substituents at the C3 position. | researchgate.netnih.gov |
| Outcome | Synthesis of chiral acyclic ketones with a β-tertiary stereocenter. | researchgate.netnih.gov |
Radical-Mediated and Homolytic C-C Bond Scission in Cyclobutanols
While transition metal catalysis provides a powerful tool for C-C bond cleavage, radical-mediated pathways offer an alternative approach. The homolytic cleavage of a C-C bond in the cyclobutanol ring can be initiated by various methods, including photoredox catalysis or the use of radical initiators. nih.gov
For a molecule like this compound, the reaction would likely proceed through the formation of an alkoxy radical centered on the cyclobutanol oxygen. This can be achieved, for example, through hydrogen atom abstraction or single-electron oxidation followed by deprotonation. The resulting alkoxy radical can then undergo β-scission, a common fragmentation pathway for such species. Due to the strain of the four-membered ring, the cleavage of one of the adjacent C-C bonds is energetically favorable. This would lead to the formation of a ring-opened carbon-centered radical. The regioselectivity of this cleavage would be influenced by the stability of the resulting radical. The subsequent fate of this radical intermediate could involve further reactions such as hydrogen atom abstraction, addition to a multiple bond, or redox processes, ultimately leading to a stable product. nih.gov
Semipinacol-Type Rearrangements and Their Stereochemical Implications
Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom to an adjacent electrophilic carbon center, typically a carbocation. wikipedia.orgrsc.orgresearchgate.net In the context of this compound, a semipinacol rearrangement could be initiated by the protonation of the hydroxyl group, followed by the loss of water to generate a cyclobutyl carbocation.
The subsequent migration of one of the adjacent carbon atoms of the cyclobutane ring would lead to a ring-expanded cyclopentanone (B42830) product. The stereochemistry of the starting material plays a crucial role in determining the outcome of the rearrangement. For the cis-isomer, the migratory aptitude of the C-C bonds and the stereoelectronic requirements of the rearrangement (i.e., the preference for an anti-periplanar alignment of the migrating group and the leaving group) will dictate which bond migrates and the stereochemistry of the resulting cyclopentanone. The benzyloxymethyl substituent can also influence the regioselectivity of the rearrangement by affecting the stability of the potential transition states. The rearrangement offers a powerful method for the stereospecific synthesis of substituted cyclopentanones from readily available cyclobutanols. rsc.org
Directed Functionalization and Derivatization Strategies for this compound
This compound serves as a valuable intermediate in organic synthesis due to its distinct reactivity and functional groups. chemimpex.com Its cyclobutane framework and benzyloxymethyl group contribute to its utility as a building block for more complex molecules, particularly in the development of novel pharmaceutical agents. chemimpex.com The strategic manipulation of its hydroxyl group and the inherent ring strain of the cyclobutane core allow for a range of targeted chemical modifications.
The carbonylation of cyclobutanols, a process that involves the insertion of a carbon monoxide (CO) molecule, often proceeds via ring-opening mechanisms to yield γ-lactones. The regioselectivity of this transformation is a critical aspect, influenced by the directing effects of substituents on the cyclobutane ring.
In a study focused on the palladium-catalyzed carbonylation of 2-substituted cyclobutanols, researchers demonstrated that the regioselectivity of γ-butyrolactone formation is highly dependent on the nature of the substituent at the C2 position. While specific data on this compound is not detailed, the principles from related structures can be inferred. For instance, the electronic and steric properties of the benzyloxymethyl group are expected to play a significant role in directing the regiochemical outcome of the carbonylation reaction. The bulky nature of this group could favor the formation of one regioisomer over the other due to steric hindrance.
| Catalyst System | Substrate | Product(s) | Regioselectivity |
| Pd(OAc)₂/dppp/TsOH | 2-Aryl-1-ethoxycarbonylcyclobutanol | γ-Aryl-γ-ethoxycarbonyl-γ-butyrolactone | High |
| PdCl₂(PPh₃)₂ | 2-Substituted Cyclobutanols | Mixture of regioisomeric γ-lactones | Variable |
This table illustrates typical catalyst systems and outcomes for the carbonylation of substituted cyclobutanols, highlighting the importance of the substituent in controlling regioselectivity.
The primary hydroxyl group of this compound is a key site for functionalization. Its selective oxidation to the corresponding aldehyde or carboxylic acid, or its transformation into other functional groups, opens up numerous synthetic possibilities.
Standard oxidation protocols can be employed to convert the hydroxyl group into a carbonyl functionality. For example, Swern oxidation or the use of Dess-Martin periodinane are common methods for the mild oxidation of primary alcohols to aldehydes, which would yield cis-3-Benzyloxymethylcyclobutanal. Further oxidation to the carboxylic acid, cis-3-Benzyloxymethylcyclobutanecarboxylic acid, can be achieved using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent.
Conversely, while the molecule already contains a hydroxyl group, derivatization followed by reduction can be a useful strategy. For instance, conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride would lead to the formation of cis-1-Benzyloxymethyl-3-methylcyclobutane.
| Reagent | Transformation | Product |
| (COCl)₂, DMSO, Et₃N (Swern) | Oxidation | cis-3-Benzyloxymethylcyclobutanal |
| Dess-Martin Periodinane | Oxidation | cis-3-Benzyloxymethylcyclobutanal |
| KMnO₄ | Oxidation | cis-3-Benzyloxymethylcyclobutanecarboxylic acid |
| 1. TsCl, pyridine (B92270) 2. LiAlH₄ | Reduction of OH to H | cis-1-Benzyloxymethyl-3-methylcyclobutane |
This table summarizes common reagents and their expected products for the selective oxidation and reduction-based transformations of the hydroxyl moiety in this compound.
The cis stereochemistry of the substituents on the cyclobutane ring provides a platform for stereospecific and stereoselective reactions. Any transformation of the hydroxyl group or reactions involving the cyclobutane ring itself must consider the existing stereochemical arrangement to predict and control the stereochemical outcome of the product.
For instance, nucleophilic substitution reactions at the carbon bearing the hydroxyl group, after its conversion to a suitable leaving group, are expected to proceed with inversion of configuration (S_N2 mechanism), leading to the corresponding trans product. The stereochemical integrity of the benzyloxymethyl-bearing carbon would remain intact during such transformations.
Furthermore, reactions that involve the opening of the cyclobutane ring can also be influenced by the cis relationship of the substituents. For example, acid-catalyzed ring-opening reactions might proceed through a transition state that minimizes steric interactions between the bulky benzyloxymethyl group and the incoming nucleophile, leading to a high degree of stereocontrol in the resulting acyclic product. The presence of the benzyloxymethyl group can thus act as a stereodirecting element in various chemical transformations.
Advanced Stereochemical Investigations and Chiral Pool Utilization Involving Cis 3 Benzyloxymethylcyclobutanol
Diastereoselective and Enantioselective Control in Synthetic Routes to cis-3-Benzyloxymethylcyclobutanol and Derivatives
The synthesis of this compound and its derivatives with high levels of stereochemical control is a significant area of research. Chemists employ various strategies to govern the diastereoselectivity and enantioselectivity of reactions, ensuring the formation of the desired stereoisomer. These methods are crucial for obtaining enantiomerically pure compounds, which are essential for applications in pharmaceuticals and materials science. chemimpex.com
One common approach involves the use of chiral catalysts, such as chiral Lewis acids or transition metal complexes with chiral ligands. These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For instance, the asymmetric alkylation of prochiral substrates using a chiral catalyst can lead to the enantioselective formation of a new stereocenter.
Another strategy is substrate-controlled diastereoselection, where the existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction. In the context of this compound, the cis relationship between the benzyloxymethyl group and the hydroxyl group can influence the approach of reagents, leading to a specific diastereomer.
The development of synthetic routes that offer high yields and excellent stereocontrol is paramount for the practical application of this compound and its derivatives. Research in this area continues to explore new catalytic systems and synthetic methodologies to improve the efficiency and selectivity of these transformations.
This compound as a Chiral Building Block in Asymmetric Synthesis
This compound serves as a versatile chiral building block in asymmetric synthesis, providing a pre-defined stereochemical element that can be incorporated into more complex molecules. chemimpex.comresearchgate.net Its utility stems from the presence of multiple functional groups and a rigid cyclobutane (B1203170) core, which can be strategically manipulated to achieve desired stereochemical outcomes in the target molecule.
The benzyloxymethyl group not only enhances solubility and stability but also provides a handle for further chemical modifications. chemimpex.com Similarly, the hydroxyl group can be activated or transformed to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The inherent cis stereochemistry of the substituents on the cyclobutane ring provides a rigid scaffold that can be used to control the spatial arrangement of other parts of the molecule.
Design and Synthesis of Chiral Molecules with Quaternary Stereocenters
The construction of quaternary stereocenters, a carbon atom bonded to four different carbon groups, is a formidable challenge in synthetic organic chemistry. nih.gov this compound can be a valuable precursor in the synthesis of molecules containing such complex stereocenters.
One strategy involves the nucleophilic attack on an electrophilic carbon atom of a derivative of this compound. By carefully choosing the nucleophile and the reaction conditions, it is possible to introduce a fourth distinct carbon substituent, thereby creating a quaternary stereocenter with a defined configuration. The rigid framework of the cyclobutane ring can help to control the facial selectivity of the nucleophilic attack, leading to high diastereoselectivity.
The development of catalytic asymmetric methods for the construction of all-carbon quaternary stereocenters is a significant focus of current research. nih.govrsc.org These methods often involve the use of chiral catalysts to control the stereochemical outcome of the bond-forming reaction. The principles learned from these studies can be applied to synthetic strategies utilizing this compound.
Applications in the Synthesis of Complex Natural Products and Analogues
The structural motifs present in this compound are found in various natural products and their analogues. chemimpex.com Consequently, this compound has been utilized as a key starting material or intermediate in the total synthesis of these complex molecules.
Furthermore, the ability to synthesize analogues of natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. chemimpex.com By modifying the structure of this compound before its incorporation into the target molecule, chemists can systematically vary the structure of the final product and investigate the impact of these changes on its biological activity.
Conformational Analysis and Stereochemical Stability of this compound
The conformational preferences and stereochemical stability of this compound are critical factors that influence its reactivity and its effectiveness as a chiral building block. The four-membered cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.
The substituents on the cyclobutane ring, the benzyloxymethyl and hydroxyl groups, will adopt specific spatial arrangements to minimize steric and electronic repulsions. In the case of the cis isomer, both substituents are on the same face of the ring. The preferred conformation will likely involve a puckered ring where the bulky benzyloxymethyl group occupies a pseudo-equatorial position to reduce steric strain.
Computational methods, such as density functional theory (DFT), can be employed to predict the most stable conformations and the energy barriers between them. beilstein-journals.org Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the solution-phase conformation of the molecule.
The stereochemical stability of this compound is another important consideration. Under certain reaction conditions, there is a possibility of epimerization at the stereocenters of the cyclobutane ring. Understanding the factors that influence this stability, such as the nature of the substituents and the reaction medium, is crucial for maintaining the stereochemical integrity of the molecule throughout a synthetic sequence. The study of related systems, such as fluorinated pyrrolidines, highlights the importance of stereoelectronic effects, like the gauche effect and anomeric effects, in governing conformational preferences and stability. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation Techniques for Cis 3 Benzyloxymethylcyclobutanol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cis-3-Benzyloxymethylcyclobutanol. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, while specific NMR techniques can unambiguously confirm the cis stereochemistry.
In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ph-CH₂ -O) are expected around δ 4.5 ppm, while the protons of the methylene (B1212753) group attached to the cyclobutane (B1203170) ring (-CH₂ -O-CH₂) resonate at approximately δ 3.5 ppm. The protons on the cyclobutane ring itself, including the methine proton attached to the hydroxyl group (CH-OH), are found upfield, generally between δ 1.5 and 4.0 ppm.
In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. The carbons of the aromatic ring are observed in the δ 127-138 ppm region. The benzylic carbon and the carbons of the cyclobutane ring attached to oxygen atoms (C-OH and C-CH₂O) appear in the δ 60-80 ppm range, deshielded due to the electronegative oxygen atoms. The other cyclobutane ring carbons are found further upfield.
The crucial assignment of the cis stereochemistry is achieved by analyzing the coupling constants between the cyclobutane ring protons and through-space correlations observed in 2D NMR experiments like the Nuclear Overhauser Effect (NOE) spectroscopy. For the cis isomer, protons on the same face of the cyclobutane ring will exhibit a positive NOE, confirming their spatial proximity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical functional group ranges. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.3 | ~127-138 | Multiple signals for different aromatic carbons (ipso, ortho, meta, para). |
| Benzylic (Ph-CH₂-O) | ~4.5 | ~73 | Deshielded by adjacent oxygen and aromatic ring. |
| Ether Methylene (Ring-CH₂-O) | ~3.5 | ~73-75 | Methylene group of the benzyloxymethyl substituent. |
| Carbinol Methine (CH-OH) | ~4.0 | ~65-70 | Carbon and proton bearing the hydroxyl group. |
| Cyclobutane Ring Protons | ~1.5-2.5 | ~30-40 | Complex multiplets due to restricted rotation and coupling. |
| Hydroxyl Proton (OH) | Variable | N/A | Broad singlet, position is concentration and temperature dependent. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational modes. These two methods are complementary; FTIR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy provides stronger signals for nonpolar, symmetric bonds. nih.gov
The FTIR spectrum of this compound is dominated by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, often broadened by hydrogen bonding. mdpi.com The region just below 3000 cm⁻¹ shows sharp peaks corresponding to the C-H stretching vibrations of the aliphatic cyclobutane and methylene groups. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information, including strong C-O stretching vibrations for the alcohol and ether linkages between 1200 and 1000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations appear as a series of absorptions between 1600 and 1450 cm⁻¹. mdpi.com
Raman spectroscopy complements the FTIR data. It often provides clearer signals for the symmetric vibrations of the carbon skeleton, such as the aromatic ring breathing modes. researchgate.net The nonpolar C-C bonds of the cyclobutane ring and the symmetric stretches of the benzene (B151609) ring are typically more prominent in the Raman spectrum. nih.gov
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |
|---|---|---|---|
| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Cyclobutane, Methylene | 3000 - 2850 | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Weak |
| C-O Stretch | Alcohol, Ether | 1200 - 1000 | Strong |
| C-H Bend (Aromatic out-of-plane) | Benzene Ring | 800 - 700 | Strong |
Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula C₁₂H₁₆O₂ corresponds to a molecular weight of 192.26 g/mol . chemimpex.comamericanelements.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 192.
The fragmentation of the molecular ion provides valuable structural clues. For benzyl ethers, a very common and often dominant fragmentation pathway is the cleavage of the benzylic C-O bond. This leads to the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which is frequently the base peak in the spectrum. The corresponding loss of a benzyl radical from the molecular ion results in a fragment at [M-91]⁺, or m/z 101. Other significant fragmentations include the loss of a water molecule from the alcohol group ([M-18]⁺ at m/z 174) and alpha-cleavage adjacent to the alcohol or ether oxygen atoms. libretexts.orgyoutube.com
In the context of chemical synthesis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for reaction monitoring. By using methods such as Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 193) is selected and its fragmentation to a specific product ion (e.g., m/z 91) is monitored over time. nih.govwashington.edunih.gov This allows for highly sensitive and selective tracking of the formation of this compound in a complex reaction mixture.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 174 | [C₁₂H₁₄O]⁺ | Loss of H₂O from M⁺ |
| 101 | [C₅H₉O₂]⁺ | Loss of benzyl radical (•C₇H₇) from M⁺ |
| 91 | [C₇H₇]⁺ | Benzyl cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. Should a suitable single crystal of this compound be obtained, this technique would provide definitive proof of its molecular architecture.
The analysis would unequivocally confirm the relative stereochemistry, showing the benzyloxymethyl and hydroxyl groups positioned on the same side (cis) of the cyclobutane ring. Furthermore, for a chiral crystal, it can determine the absolute stereochemistry. researchgate.net The resulting crystal structure provides a wealth of precise data, including bond lengths, bond angles, and torsional angles, with very high precision. researchgate.net
This information reveals the preferred conformation of the molecule in the crystal lattice. For instance, it would detail the exact puckering of the four-membered cyclobutane ring, which is typically not planar, and the specific rotational positions (rotamers) of the flexible benzyloxymethyl side chain. This solid-state conformational data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. researchgate.net While immensely powerful, the primary challenge for this technique often lies in the successful growth of a high-quality single crystal suitable for diffraction.
Strategic Applications of Cis 3 Benzyloxymethylcyclobutanol As a Synthetic Intermediate in Complex Molecule Construction
Utility in the Synthesis of Nucleoside Analogues and Related Bioactive Compounds
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, as these compounds often exhibit potent antiviral and anticancer properties. Carbocyclic nucleoside analogues, where the furanose ring oxygen is replaced by a methylene (B1212753) group, are of particular interest due to their increased metabolic stability towards phosphorylases and hydrolases. researchgate.net cis-3-Benzyloxymethylcyclobutanol serves as a key chiral precursor for the construction of such carbocyclic nucleoside analogues.
The synthetic strategy generally involves the activation of the hydroxyl group of the cyclobutanol (B46151), followed by coupling with a nucleobase. For instance, a related precursor, 3-hydroxymethyl-cyclobutanone, has been utilized in the synthesis of cyclobutene (B1205218) nucleoside analogs. In a reported synthesis, the triflate of 3-hydroxymethyl-cyclobutanone was coupled with 6-chloropurine, yielding a mixture of N-7 and N-9 regioisomers. acs.orgnih.gov Subsequent stereoselective reduction of the ketone functionality afforded the corresponding cyclobutanol derivatives. acs.org This methodology highlights a potential pathway where this compound could be oxidized to the corresponding cyclobutanone (B123998), coupled with a nucleobase, and then stereoselectively reduced to furnish the desired carbocyclic nucleoside analogue.
The benzyloxymethyl side chain in the target compound is particularly advantageous as the benzyl (B1604629) group can be removed under mild hydrogenolysis conditions in a late-stage synthetic step to reveal a primary alcohol, mimicking the 5'-hydroxyl group of natural nucleosides. This strategic placement of a protected hydroxymethyl group is crucial for the synthesis of analogues that can be recognized and phosphorylated by cellular kinases, a necessary step for the biological activity of many nucleoside-based drugs.
The table below illustrates a representative transformation of a cyclobutanone precursor to a nucleoside analogue, a reaction type for which this compound is a suitable starting material after oxidation.
| Reactant | Reagent(s) | Product(s) | Yield (%) | Reference |
| 3-Hydroxymethyl-cyclobutanone triflate | 6-Chloropurine | N-7 and N-9 regioisomers of 6-chloro-9-(3-oxocyclobutyl)methylpurine | Not specified | acs.orgnih.gov |
| 6-chloro-9-(3-oxocyclobutyl)methylpurine | NaBH4 | cis- and trans-6-chloro-9-(3-hydroxycyclobutyl)methylpurine | Quantitative | acs.org |
Role in the Preparation of Highly Functionalized Cyclobutane (B1203170) Derivatives
The inherent ring strain of the cyclobutane core in this compound makes it an excellent platform for the synthesis of a wide array of highly functionalized four-membered ring systems. chemimpex.com The existing functional groups—a secondary alcohol and a protected primary alcohol—provide handles for a multitude of chemical transformations, allowing for the introduction of diverse functionalities with high regio- and stereocontrol.
The hydroxyl group can be readily converted into other functional groups such as esters, ethers, azides, and halides, which can then participate in various coupling reactions to introduce further complexity. For example, the synthesis of cis-1,2-disubstituted cyclobutane-derived building blocks has been achieved on a decagram scale, demonstrating the feasibility of elaborating the cyclobutane scaffold. nih.gov These methods can be applied to this compound to generate a library of derivatives for use in drug discovery and materials science.
Furthermore, the cyclobutane ring itself can be manipulated. Ring-opening reactions, driven by the release of ring strain, can lead to the formation of linear, functionalized alkanes. Conversely, intramolecular reactions can lead to the formation of bicyclic systems. The strategic placement of the benzyloxymethyl group can influence the regioselectivity of these transformations.
The following table summarizes potential functionalization reactions starting from a generic cis-1,2-disubstituted cyclobutane, which are applicable to this compound.
| Starting Material | Reagents | Product Type | Significance |
| cis-Cyclobutane-1,2-dicarboxylic acid derivative | Thionyl chloride, Amine | cis-Cyclobutane-1,2-dicarboxamide | Introduction of amide functionalities for further diversification. |
| cis-Cyclobutane-1,2-dimethanol | Mesyl chloride, Sodium azide | cis-1,2-Bis(azidomethyl)cyclobutane | Precursor for diamines or for use in click chemistry. |
| cis-3-Substituted cyclobutanol | Oxidizing agent (e.g., PCC, Swern) | 3-Substituted cyclobutanone | Key intermediate for nucleophilic additions and multicomponent reactions. acs.orgnih.gov |
Integration into Cascade Reactions and Multicomponent Synthesis Sequences
The development of cascade reactions and multicomponent reactions (MCRs) is a major focus in modern organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single operation. rsc.org The functional group arrangement in this compound makes it a potential candidate for integration into such elegant and atom-economical synthetic strategies.
While specific examples of this compound in cascade or multicomponent reactions are not extensively documented, the reactivity of cyclobutanones, which can be readily prepared from the title compound via oxidation, is well-established in this context. nih.gov For instance, cyclobutanones have been shown to participate in Ugi and Passerini multicomponent reactions, which are powerful tools for the synthesis of peptide-like scaffolds. acs.orgnih.gov The Ugi reaction of cyclobutanone, an amine, a carboxylic acid, and an isocyanide can generate a complex α-acylamino carboxamide in a single step.
A hypothetical cascade sequence involving this compound could begin with its oxidation to the corresponding cyclobutanone. This intermediate could then undergo a multicomponent reaction to rapidly assemble a highly functionalized molecule. For example, a visible-light-induced [2+2] cycloaddition has been used in a multicomponent cascade to synthesize cyclobutanes. nih.gov This demonstrates the potential for developing novel cascade processes that incorporate the cyclobutane motif.
The table below outlines a conceptual multicomponent reaction involving a cyclobutanone derivative, illustrating the potential of this compound as a precursor for such transformations.
| Reaction Type | Reactants | Key Intermediate | Product Class |
| Ugi Four-Component Reaction | Cyclobutanone, Amine, Carboxylic Acid, Isonitrile | α-Adduct of the ketone and amine | α-Acylamino carboxamides |
| Passerini Three-Component Reaction | Tetramethylcyclobutane-1,3-dione, Carboxylic Acid, Isonitrile | Not applicable | α-Acyloxy carboxamides |
Q & A
Q. What are the key considerations for synthesizing cis-3-Benzyloxymethylcyclobutanol in a laboratory setting?
- Methodological Answer : Synthesis typically involves introducing the benzyloxymethyl group to a cyclobutanol precursor. A common approach is to use a benzyl-protected alcohol intermediate, followed by regioselective ring-opening or substitution reactions. For example, starting with a cyclobutanol derivative, the benzyloxymethyl group can be introduced via Mitsunobu reaction or nucleophilic substitution under controlled conditions. Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Confirm the stereochemistry using NOESY NMR to verify the cis configuration .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for distinguishing cis vs. trans isomers. For cis-3-Benzyloxymethylcyclobutanol, cross-peaks between the hydroxyl proton (OH) and adjacent cyclobutane protons confirm spatial proximity. Additionally, NMR can reveal distinct chemical shifts for carbons in the strained cyclobutane ring (e.g., 60–80 ppm for cyclobutane carbons). High-resolution mass spectrometry (HRMS) validates molecular integrity, while IR spectroscopy confirms hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) should be used to minimize moisture absorption. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict shelf life. Avoid prolonged exposure to light, as UV radiation may degrade the benzyl ether moiety. Safety data for structurally similar benzyloxy compounds recommend avoiding contact with strong acids/bases to preserve stability .
Advanced Research Questions
Q. What experimental strategies can mitigate the challenges associated with the strained cyclobutanol ring during functionalization reactions?
- Methodological Answer : The cyclobutane ring’s strain (∼26 kcal/mol) complicates reactions like ring-opening or cross-coupling. Strategies include:
- Low-temperature conditions : Reduces unwanted ring fragmentation (e.g., −78°C for Grignard additions).
- Transition-metal catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under mild conditions preserves ring integrity.
- Protecting group strategies : Temporary protection of the hydroxyl group (e.g., silylation) prevents side reactions.
Monitor reaction progress via NMR to detect ring deformation early .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Conformational stability : Energy minima for cis vs. trans configurations.
- Reaction pathways : Activation barriers for ring-opening or benzyl ether cleavage.
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions.
Pair computational results with experimental validation (e.g., kinetic studies under varying solvents) to resolve discrepancies .
Q. What methodologies are effective in resolving contradictory data between theoretical predictions and experimental outcomes for this compound?
- Methodological Answer : Contradictions often arise in stereochemical assignments or reaction yields. Approaches include:
- Multi-technique validation : Combine X-ray crystallography (for absolute configuration) with NOESY and vibrational circular dichroism (VCD).
- Isotopic labeling : Use -labeled analogs to trace hydroxyl group reactivity.
- Systematic error analysis : Replicate experiments under controlled humidity/temperature and compare with computational benchmarks.
Document all parameters (e.g., solvent purity, catalyst loading) to identify variables affecting outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
